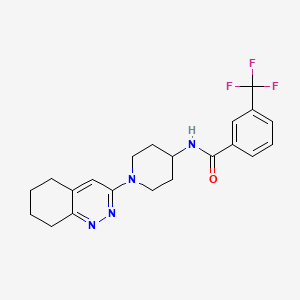

![molecular formula C14H28N2O3 B2665825 tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate CAS No. 1774897-54-9](/img/structure/B2665825.png)

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C14H28N2O3 . It is used for pharmaceutical testing .

Physical And Chemical Properties Analysis

“tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” has a molecular weight of 272.38 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been synthesized as a crucial intermediate of Vandetanib, a medication used for the treatment of certain types of cancer, through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015). Additionally, tert-butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate and its derivatives have been explored for their roles in creating compounds with potential applications in disease treatment, as demonstrated by the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), with an optimized method leading to a total yield of 81% (Zhao et al., 2017).

Chemical Modification and Activation

The compound has also been identified in studies focusing on the chemical modification and activation of small-conductance Ca2+-activated K+ (SK, KCa2) channels. A specific derivative, 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been highlighted as a first SK1-selective compound, indicating its potential for precise activation of SK channels, a mechanism not previously achieved with other SK channel activators. This specificity could have significant implications for therapeutic applications targeting these ion channels (Hougaard et al., 2009).

Organic Synthesis

Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been introduced as the first class of N-(Boc) nitrone equivalents, showcasing the versatility of tert-butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate derivatives in organic synthesis. These compounds have been utilized for reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their importance as building blocks in the synthesis of complex organic molecules (Guinchard et al., 2005).

Safety and Hazards

The safety information for “tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

Propiedades

IUPAC Name |

tert-butyl N-[[4-(2-methoxyethyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-11-14(7-10-18-4)5-8-15-9-6-14/h15H,5-11H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTAIMQSXQDUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)

![7-[(4-methylpiperidin-1-yl)sulfonyl]-1-(2-oxo-2-piperidin-1-ylethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2665745.png)

![7-Azabicyclo[4.2.0]octan-8-one](/img/structure/B2665747.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2665749.png)

![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B2665751.png)

![3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2665753.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2665754.png)

![[(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate](/img/structure/B2665756.png)

![N-(3,4-dimethoxybenzyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2665757.png)

![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)